Molecular Weight and Formula as a Proxy for Steric and Electronic Differentiation
The target compound possesses a molecular formula of C₁₁H₉ClO₂S₂ and a molecular weight of 272.8 g/mol, which is 14.1 g/mol higher than the non-methylated analog 3-(thiophen-2-yl)benzene-1-sulfonyl chloride (C₁₀H₇ClO₂S₂, MW 258.7 g/mol) . This difference is due to the presence of a methyl group on the thiophene ring, which introduces steric bulk and alters the electronic distribution of the aromatic system. These changes can affect the compound's reactivity in nucleophilic substitution reactions and its behavior in structure-activity relationship (SAR) studies .
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | C₁₁H₉ClO₂S₂, 272.8 g/mol |
| Comparator Or Baseline | 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride: C₁₀H₇ClO₂S₂, 258.7 g/mol |
| Quantified Difference | 14.1 g/mol increase; one additional methyl group |
| Conditions | Vendor-reported product specifications (Sigma-Aldrich, AKSci) |
Why This Matters
The methyl group introduces steric and electronic differences that can influence reaction outcomes, making it essential for scientists to select the correct compound for their specific synthetic or biological application.
